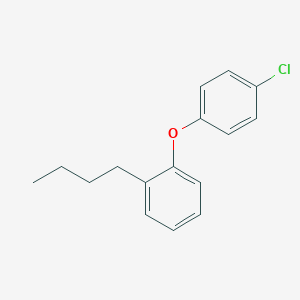
1-Butyl-2-(4-chlorophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-(4-chlorophenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a butyl group and a 4-chlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(4-chlorophenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a butyl group is introduced to the benzene ring using butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). The 4-chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction using 4-chlorophenol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their coupling under controlled conditions. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-2-(4-chlorophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, hydrogen gas with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-(4-chlorophenoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Butyl-2-(4-chlorophenoxy)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles.
Nucleophilic Aromatic Substitution: The 4-chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles attack the electron-deficient aromatic ring.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-2-(4-bromophenoxy)benzene: Similar structure but with a bromine atom instead of chlorine.
1-Butyl-2-(4-fluorophenoxy)benzene: Similar structure but with a fluorine atom instead of chlorine.
1-Butyl-2-(4-methylphenoxy)benzene: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 1-Butyl-2-(4-chlorophenoxy)benzene is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and physical properties. The chlorine atom enhances the compound’s reactivity and influences its interactions with other molecules, making it distinct from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
58264-32-7 |
|---|---|
Molekularformel |
C16H17ClO |
Molekulargewicht |
260.76 g/mol |
IUPAC-Name |
1-butyl-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C16H17ClO/c1-2-3-6-13-7-4-5-8-16(13)18-15-11-9-14(17)10-12-15/h4-5,7-12H,2-3,6H2,1H3 |
InChI-Schlüssel |
IPAPQLORLURXGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
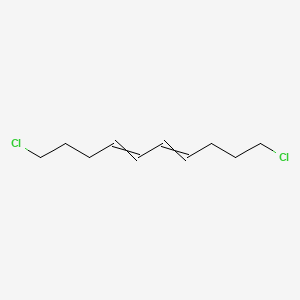

![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
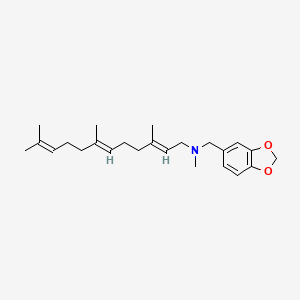
![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

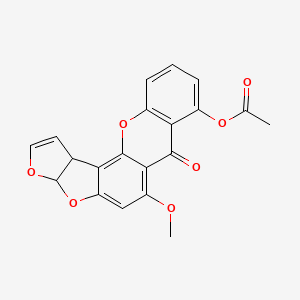
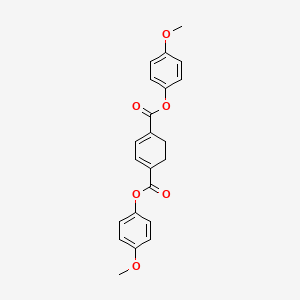
![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)
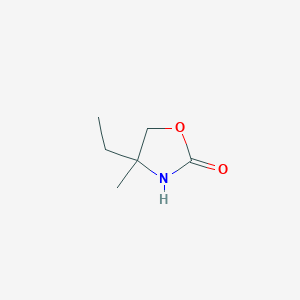
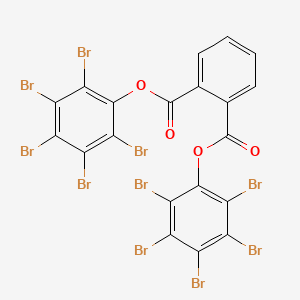
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)
